REACTION_CXSMILES
|
C1C=CC(O)=C(C2N=C(C3C=CC=CC=3O)N(C3C=CC(C(O)=O)=CC=3)N=2)C=1.[C:29]([OH:38])(=O)[C:30]1[C:31](=[CH:33][CH:34]=[CH:35][CH:36]=1)[OH:32].S(Cl)([Cl:41])=O>>[C:29]([Cl:41])(=[O:38])[C:30]1[C:31](=[CH:33][CH:34]=[CH:35][CH:36]=1)[OH:32]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=C(C1)C=2N=C(N(N2)C=3C=CC(=CC3)C(=O)O)C=4C=CC=CC4O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |